molecular formula C9H17NO2 B1317252 Methyl 1-(aminomethyl)cyclohexanecarboxylate CAS No. 99092-04-3

Methyl 1-(aminomethyl)cyclohexanecarboxylate

Cat. No.: B1317252
CAS No.: 99092-04-3
M. Wt: 171.24 g/mol
InChI Key: ACVKFIYOVXQWEM-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Types of Reactions:

    Oxidation: Methyl 1-(aminomethyl)cyclohexanecarboxylate can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions[][1].

Major Products:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives[][1].

Scientific Research Applications

Methyl 1-(aminomethyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 4-(aminomethyl)cyclohexanecarboxylate
  • Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

Comparison: Methyl 1-(aminomethyl)cyclohexanecarboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVKFIYOVXQWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534762
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99092-04-3
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99092-04-3
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